molecular formula C6H20N2O12P4 B074096 Edtmp CAS No. 1429-50-1

Edtmp

Cat. No.: B074096
CAS No.: 1429-50-1
M. Wt: 436.12 g/mol
InChI Key: NFDRPXJGHKJRLJ-UHFFFAOYSA-N
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Description

Ethylenediamine tetra(methylene phosphonic acid), commonly known as EDTMP, is a nitrogenous organic polyphosphonic acid. It is a phosphonic acid with chelating and anti-corrosion properties. This compound is the phosphonate analog of ethylenediaminetetraacetic acid (EDTA) and is classified as a nitrogenous organic polyphosphonic acid . It is widely used in various industrial applications due to its excellent scale inhibition and corrosion inhibition properties .

Mechanism of Action

Target of Action

EDTMP, also known as Ethylenediaminetetramethylenephosphonic Acid, primarily targets the bone tissue , specifically areas with high bone turnover such as sites of metastases . It is used in the form of a chelated complex with radioactive isotopes like Samarium-153 (153Sm) for the treatment of painful bone metastases .

Mode of Action

This compound functions by chelating with many metal ions . In the case of Samarium (153Sm) lexidronam, the radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain . The drug targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor .

Biochemical Pathways

It is known that this compound, when labeled with a radioactive isotope, targets areas of new bone formation, which are typically sites of metastatic tumor invasion . This suggests that this compound may interact with the biochemical pathways involved in bone remodeling and tumor metastasis.

Pharmacokinetics

This compound exhibits prolonged bone retention, with the greatest activity in the skeleton seen 1 hour after intravenous administration . The agent is mainly excreted via the renal route, and blood clearance is rapid and biphasic . The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound contribute to its bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the relief of bone pain associated with osteoblastic metastatic bone lesions . The onset of pain relief was experienced as early as one week in the majority of patients . Additionally, the use of this compound labeled with a radioactive isotope can result in a decrease in the bone proliferation marker in responders, parallel to the clinical response .

Action Environment

This compound is normally delivered as its sodium salt, which exhibits good solubility in water . It has good chemical stability and thermal tolerance, showing excellent scale inhibition ability under temperature 200 °C . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

EDTMP interacts with various biomolecules in the body. It is an enzyme-resistant analog of natural pyrophosphate . It possesses high affinity for hydroxyapatite of bone tissue, which is a key interaction in its biochemical role .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to accumulate mainly in the skeleton with minimal uptake in other organs and tissues . This suggests that this compound influences cell function primarily within bone tissue.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is a potential radiopharmaceutical for radionuclide therapy of bone metastases . It binds to hydroxyapatite in bone tissue, which allows it to be used in the treatment of bone metastases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound accumulated mainly in the skeleton with minimal uptake in other organs and tissues . This indicates that this compound has a high degree of stability and does not degrade quickly in the body.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found that this compound accumulated mainly in the skeleton of Wistar rats . This suggests that the dosage of this compound can influence its distribution and accumulation in the body.

Metabolic Pathways

This compound is involved in specific metabolic pathways. As an analog of natural pyrophosphate, it interacts with hydroxyapatite in bone tissue . This interaction is a key part of its role in the metabolic pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its binding to hydroxyapatite in bone tissue . This allows it to accumulate mainly in the skeleton with minimal uptake in other organs and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within bone tissue due to its high affinity for hydroxyapatite . This localization can influence its activity or function, as it allows this compound to exert its effects primarily within bone tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions

EDTMP can be synthesized through a reaction involving ethylenediamine, formaldehyde, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels. The general reaction scheme is as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4\text{CH}_2\text{O} + 4\text{H}_3\text{PO}_3 \rightarrow \text{C}6\text{H}{20}\text{N}2\text{O}{12}\text{P}_4 + 4\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced as its sodium salt, which exhibits good solubility in water. The production process involves the reaction of ethylenediamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The resulting product is then purified and crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

EDTMP undergoes various chemical reactions, including:

    Chelation: this compound forms stable complexes with metal ions, making it an effective chelating agent.

    Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of metal ions.

    Substitution: The phosphonic acid groups in this compound can undergo substitution reactions with other chemical species.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron are common reagents used in chelation reactions with this compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used in redox reactions involving this compound.

    Substitution: Substitution reactions may involve reagents like alkyl halides or other phosphonic acids.

Major Products Formed

    Chelation: The major products are metal-EDTMP complexes, which are stable and have various industrial applications.

    Oxidation and Reduction: The products depend on the specific redox reaction but may include oxidized or reduced forms of this compound.

    Substitution: Substitution reactions yield modified this compound derivatives with different functional groups.

Scientific Research Applications

EDTMP has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Like EDTMP, EDTA is a chelating agent but with carboxylic acid groups instead of phosphonic acid groups.

    Nitrilotri(methylene phosphonic acid) (NTMP): Another phosphonic acid-based chelating agent with similar properties to this compound.

    Diethylenetriamine penta(methylene phosphonic acid) (DTPMP): A polyphosphonic acid with additional amine groups, offering enhanced chelation properties.

Uniqueness of this compound

This compound is unique due to its high stability and effectiveness as a chelating agent, particularly in high-temperature environments. Its ability to form stable complexes with a wide range of metal ions makes it highly versatile for various applications. Additionally, its use in radiopharmaceuticals for targeted cancer therapy highlights its significance in medical research and treatment .

Properties

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid
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InChI

InChI=1S/C6H20N2O12P4/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)
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InChI Key

NFDRPXJGHKJRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
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Molecular Formula

C6H20N2O12P4
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Related CAS

Record name (Ethylenedinitrilo)-tetramethylenephosphonic acid
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Record name (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
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Record name Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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DSSTOX Substance ID

DTXSID3061689
Record name Ethylenediaminetetra(methylenephosphonic acid)
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Molecular Weight

436.12 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name (Ethylenedinitrilo)-tetramethylenephosphonic acid
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CAS No.

1429-50-1, 15142-96-8, 22036-77-7, 61827-49-4
Record name Ethylenediaminetetra(methylenephosphonic acid)
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Record name (Ethylenebis(nitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
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Record name Tetrasodium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Record name Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-
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Record name Ethylenediaminetetra(methylenephosphonic acid)
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Record name [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid
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Record name [ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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Record name Tetrasodium tetrahydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate
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Synthesis routes and methods

Procedure details

To 3.35 kg of water in a stirred crutcher were added 3.0 kg of ethylene diamine tetra (methylene phosphonic acid), followed by 1.7 kg of caustic soda flakes. When all the ethylene diamine tetra (methylene phosphonic acid) was dissolved, 3.95 kg of a zinc sulphate solution (made from 1.975 kg ZnSO4.7H2O in 1.975 kg water) were added slowly. The slurry obtained was drum-dried to obtain a particulate dry product.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc sulphate
Quantity
3.95 kg
Type
catalyst
Reaction Step Three
Name
ethylene diamine tetra (methylene phosphonic acid)
Quantity
3 kg
Type
reactant
Reaction Step Four
Name
Quantity
3.35 kg
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does EDTMP interact with bone tissue?

A: this compound exhibits a high affinity for calcium, a major component of hydroxyapatite, the mineral found in bone. This affinity drives its accumulation in areas of high bone turnover, such as metastatic lesions, where it binds to calcium ions on the bone surface. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C6H20N2O12P4 and a molecular weight of 436.14 g/mol. []

Q3: Can you provide details on the structural characterization of this compound complexes with different radiometals?

A: this compound coordinates to metal ions through two nitrogen atoms and four oxygen atoms, similar to its carboxylic analogue, EDTA. Crystallographic analysis of a Eu(III)-EDTMP complex reveals that only one oxygen atom from each phosphonate group binds to the central metal ion, with the coordination sphere completed by a carbonate anion. []

Q4: Does the pH of the reaction mixture influence the stability of radiolabeled this compound complexes?

A: Yes, pH significantly influences the stability of radiolabeled this compound complexes. Studies on 188Re-EDTMP highlight that acidic pH (pH 1.0) favors both high radiochemical yield and stability. [] Similarly, research on 166Dy/166Ho-EDTMP revealed instability upon dilution in saline but stability in human serum, indicating the impact of biological environments on complex integrity. []

Q5: What are the primary routes of administration and excretion for this compound-based radiopharmaceuticals?

A: this compound-based radiopharmaceuticals are typically administered intravenously. Excretion primarily occurs through the renal route, with a rapid blood clearance profile observed in preclinical and clinical studies. [, , , ]

Q6: How does the presence of calcium ions in blood affect the in vivo behavior of this compound complexes?

A: While this compound has a high affinity for calcium, studies suggest that complexation of calcium ions by this compound in blood plasma is negligible, indicating that significant blood calcium loss during therapy is unlikely. []

Q7: Is there evidence supporting the efficacy of this compound-based radiopharmaceuticals in reducing bone pain?

A: Yes, both preclinical and clinical studies have demonstrated the efficacy of this compound-based radiopharmaceuticals in alleviating bone pain associated with skeletal metastases. 153Sm-EDTMP, in particular, shows effectiveness in pain relief with minimal hematological toxicity at appropriate doses. [, , , , , , ]

Q8: What factors contribute to the hematological toxicity observed in this compound-based therapies, and are there strategies to mitigate these effects?

A: Factors like age, number of bone metastatic lesions, prior chemotherapy or radiotherapy, and repeated treatments with this compound-based agents are linked to increased hematological toxicity. [] Combining this compound-based therapies with bone marrow protective agents like G-CSF and cord blood has shown potential in mitigating toxicity. []

Q9: Are there alternative ligands to this compound for developing bone-seeking radiopharmaceuticals?

A: Yes, other ligands like HEDP (hydroxyethylidene diphosphonate), DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), and CTMP (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetramethylene phosphonic acid) are being investigated for complexation with various radiometals for bone pain palliation. These ligands offer advantages like enhanced stability and kinetic inertness, potentially improving therapeutic outcomes. [, , ]

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